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molecular formula C10H7BrClN3O2 B2877020 6-Bromo-4-chloro-7-methoxycinnoline-3-carboxamide CAS No. 1041853-24-0

6-Bromo-4-chloro-7-methoxycinnoline-3-carboxamide

Cat. No. B2877020
M. Wt: 316.54
InChI Key: XBCMUOXGRDBWDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07723337B2

Procedure details

To a 1 L round bottom flask charged with 6-bromo-4-hydroxy-7-methoxycinnoline-3-carboxylic acid (Method 18) (14 g, 46.8 mmol) was added SOCl2 (342 ml) and DMF (1 ml). The resulting mixture was heated to reflux for 4 hours before being cooled to rt. The reaction mixture was conc. in vacuo to yield a residue which was suspended in acetone (˜400 ml). The suspension was cooled to 0° C. in an ice bath and conc. aqueous ammonia (50 ml, 1284 mmol) was added drop wise via an addition funnel and the resulting mixture was allowed to stir at 0° C. for an additional 15 minutes. A precipitate formed which was collected via vacuum filtration. The filter cake was washed with water (3×100 mL), acetone (3×50 mL), collected, and dried in vacuo to yield the title compound as an off white solid (14.00 g, 94%) which was used without further purification. 1H NMR: 8.55 (s, 1H), 8.40 (s, 1H), 8.05 (m, 2H), 4.10 (s, 3H); m/z: 317.
Quantity
14 g
Type
reactant
Reaction Step One
Name
Quantity
342 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four
Name
Yield
94%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][C:11]=1[O:12][CH3:13])[N:8]=[N:7][C:6](C(O)=O)=[C:5]2O.O=S(Cl)[Cl:20].C[N:23]([CH:25]=[O:26])C.N>CC(C)=O>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][C:11]=1[O:12][CH3:13])[N:8]=[N:7][C:6]([C:25]([NH2:23])=[O:26])=[C:5]2[Cl:20]

Inputs

Step One
Name
Quantity
14 g
Type
reactant
Smiles
BrC=1C=C2C(=C(N=NC2=CC1OC)C(=O)O)O
Step Two
Name
Quantity
342 mL
Type
reactant
Smiles
O=S(Cl)Cl
Name
Quantity
1 mL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
N
Step Four
Name
Quantity
400 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at 0° C. for an additional 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
to yield a residue which
TEMPERATURE
Type
TEMPERATURE
Details
The suspension was cooled to 0° C. in an ice bath
CUSTOM
Type
CUSTOM
Details
A precipitate formed which
FILTRATION
Type
FILTRATION
Details
was collected via vacuum filtration
WASH
Type
WASH
Details
The filter cake was washed with water (3×100 mL), acetone (3×50 mL)
CUSTOM
Type
CUSTOM
Details
collected
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC=1C=C2C(=C(N=NC2=CC1OC)C(=O)N)Cl
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 14 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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